N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide
Overview
Description
N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C20H32N2O4 This compound is characterized by the presence of a piperazine ring substituted with a cyclohexyl group and a 3,4,5-trimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-cyclohexylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxylating agent such as phosgene or triphosgene to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyl and cyclohexyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the trimethoxybenzyl moiety plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3,4,5-trimethoxybenzamide
- N-allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide
- 2-methoxy-N-(3,4,5-trimethoxybenzyl)cyclohexanamine
Uniqueness
N-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is unique due to the presence of both a piperazine ring and a carboxamide group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-26-18-13-16(14-19(27-2)20(18)28-3)15-23-9-11-24(12-10-23)21(25)22-17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOBSQNOKKTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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